Zinc dipicrate

Description

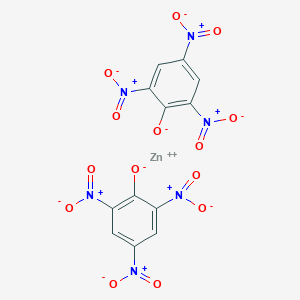

Structure

3D Structure of Parent

Properties

IUPAC Name |

zinc;2,4,6-trinitrophenolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H3N3O7.Zn/c2*10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;/h2*1-2,10H;/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJDKMIIOFVCHNV-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4N6O14Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16824-81-0 | |

| Record name | Zinc picrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016824810 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zinc dipicrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.119 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZINC PICRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JNG88GK4F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Mechanistic Investigations of Zinc Dipicrate

Solution-Phase Synthesis Techniques for Zinc Dipicrate Single Crystals

The growth of high-quality single crystals is essential for the detailed structural and property analysis of chemical compounds. For this compound and its derivatives, solution-phase techniques are predominantly employed, with a focus on methods that allow for slow, controlled crystallization.

Slow Evaporation Solution Growth Methodologies

The slow evaporation solution growth technique is a widely successful and frequently used method for obtaining single crystals of this compound complexes. tandfonline.comresearchgate.nettandfonline.com This method involves dissolving the synthesized material in a suitable solvent or a mixture of solvents and allowing the solvent to evaporate slowly at a constant temperature. umass.edu The gradual increase in solute concentration beyond the saturation point facilitates the formation of well-defined crystals over a period of days. researchgate.net

Key parameters that are controlled to ensure the growth of high-quality crystals include:

Solvent Selection: The choice of solvent is critical. It should be one in which the compound has moderate solubility. umass.edu For instance, single crystals of diglycine this compound (DZD) have been successfully grown from ethanol (B145695) at room temperature. tandfonline.comresearchgate.nettandfonline.com A two-solvent system can also be employed, where the compound is soluble in one solvent and insoluble in the other. umass.edu

Rate of Evaporation: The rate of evaporation is carefully controlled to prevent rapid crystallization, which can lead to defects and smaller crystals. This can be achieved by covering the container with a perforated lid or by placing it in a controlled environment with minimal air disturbance. umass.edu

Temperature: Maintaining a constant temperature is crucial for controlled crystal growth. Room temperature is often sufficient for the slow evaporation process. tandfonline.comresearchgate.net

Purity of the Solution: The starting solution must be free from impurities and undissolved particles, as these can act as nucleation sites and affect the quality of the resulting crystals. umass.edu

Crystals of diglycine this compound have been harvested after a period of 5 to 10 days using this technique. researchgate.net The resulting crystals can then be subjected to various characterization techniques, such as single-crystal X-ray diffraction, to elucidate their structure. tandfonline.comresearchgate.net

Stoichiometric Ratio Effects in Aqueous and Organic Media

In the synthesis of metal complexes, including those of zinc, the stoichiometric ratio between the metal salt and the ligand is a key experimental parameter. For example, in the synthesis of various metal sitagliptin (B1680988) complexes, a 1:2 metal-to-ligand ratio was employed. nih.gov Similarly, the synthesis of zinc stannate microcubes involved a careful consideration of the Zn/Sn stoichiometric ratio. researchgate.net

The reaction medium, whether aqueous or organic, also significantly impacts the synthesis. In the case of zeolitic imidazolate framework-8 (ZIF-8), a type of metal-organic framework containing zinc, the morphology, size distribution, and crystallinity of the final product were found to be highly dependent on whether the synthesis was carried out in an aqueous or alcoholic medium. meddocsonline.org For instance, diglycine this compound has been synthesized by reacting stoichiometric amounts of the reactants in an ethanol-water mixed solvent system. researchgate.net The use of organic solvents like methanol (B129727) is also common in the synthesis of this compound complexes, where it can act as a solvent for the reactants and may even be incorporated into the final crystal structure as a solvate. iucr.orgresearchgate.net

Precursor Dependence in Zinc Picrate (B76445) Formation

The choice of precursors is a fundamental aspect of the synthesis of zinc picrate, as it can influence the reaction conditions, yield, and purity of the final product. Various zinc sources and co-ligands like amino acids have been explored in the formation of zinc picrate and its complexes.

Utilization of Zinc Powder, Zinc Carbonate, and Zinc Sulfate (B86663) Precursors

Different zinc-containing compounds can serve as precursors for the synthesis of zinc picrate. Studies have reported the successful synthesis of zinc picrate using zinc powder, zinc carbonate (ZnCO₃), and zinc sulfate (ZnSO₄). researchgate.netjes.or.jp

The general approach involves reacting the zinc precursor with picric acid in a suitable solvent. For example, zinc carbonate can be reacted with a picric acid solution. jes.or.jp This reaction is often accompanied by the generation of carbon dioxide gas. jes.or.jp Alternatively, a precipitation method can be used, where a soluble zinc salt like zinc sulfate is reacted with a solution of a picrate salt, such as barium picrate, leading to the precipitation of the less soluble zinc picrate. jes.or.jp The reaction of zinc powder with picric acid has also been demonstrated as a viable synthetic route. researchgate.netjes.or.jp

While the chemical properties of the resulting zinc picrate are largely independent of the synthesis method, the choice of precursor can affect the reaction yield. researchgate.netjes.or.jp For instance, the synthesis from picric acid and zinc carbonate has been reported to give the highest yield. jes.or.jp

It is important to note that zinc picrate often crystallizes with water molecules, forming hydrates. Thermal gravimetric analysis and Karl Fischer analysis have shown that zinc picrate can contain approximately six molecules of water. researchgate.netjes.or.jp

| Zinc Precursor | Reactant | Reported Yield | Reference |

|---|---|---|---|

| Zinc Powder | Picric Acid | Data not specified | researchgate.netjes.or.jp |

| Zinc Carbonate | Picric Acid | Highest | jes.or.jp |

| Zinc Sulfate | Barium Picrate | Lowest | jes.or.jp |

Role of Amino Acids (e.g., Glycine) in Complex Formation

Amino acids are important biological ligands that can form stable complexes with metal ions, including zinc. nih.govsapub.org The amino and carboxyl groups of amino acids are capable of coordinating with the zinc ion. sapub.org In the context of zinc picrate, amino acids can be incorporated as co-ligands to form mixed-ligand complexes.

A notable example is the formation of diglycine this compound (DZD). tandfonline.comresearchgate.net In this complex, the glycine (B1666218) molecules coordinate with the zinc ion. Specifically, tetraaquabis(glycine)zinc(II) dipicrate dihydrate has been identified, where two glycine molecules are part of the coordination sphere of the zinc ion. researchgate.net The zinc ion can accept free electron pairs from the oxygen and nitrogen atoms of the amino acid. nih.gov

The stability of zinc-amino acid complexes can vary depending on the specific amino acid. sapub.org Glycine, being the simplest amino acid, often forms highly stable complexes. sapub.org The formation of these complexes can be influenced by the pH of the solution, as this affects the protonation state of the amino and carboxyl groups. The synthesis of zinc(II) complexes with various amino acids has been achieved by reacting the amino acid with a zinc source like zinc hydroxide (B78521) or zinc chloride. nih.gov

Mechanistic Insights into Zinc Picrate Formation and Solvate Incorporation

The formation of zinc picrate involves the reaction between a zinc source and picric acid. Picric acid acts as a Lewis acid and can form crystalline picrate salts with various metals through electrostatic or hydrogen bonding interactions. taylorandfrancis.com The picrate ion can act as a counter-ion in the formation of metal complexes. taylorandfrancis.com

The reaction of picric acid with a metal oxide, such as zinc oxide, can lead to the formation of a zinc picrate thin film. researchgate.net This suggests a direct reaction between the acidic picric acid and the basic zinc oxide. Similarly, the reaction with zinc carbonate involves an acid-base reaction with the evolution of carbon dioxide. jes.or.jp

During the crystallization process, solvent molecules can be incorporated into the crystal lattice, forming solvates. researchgate.net If the solvent is water, the resulting solid is termed a hydrate (B1144303). researchgate.net The incorporation of solvent molecules is driven by the formation of host-guest interactions, typically hydrogen bonds, and the ability of the solvent to provide additional lattice stabilization by filling void spaces and improving crystal packing efficiency. researchgate.net

In the case of this compound complexes, the presence of solvate molecules is common. For instance, bis[2,6-bis(1-methyl-1H-benzimidazol-2-yl-κN3)pyridine-κN]this compound has been crystallized with two molecules of methanol. iucr.orgresearchgate.net Similarly, (Dimethyl sulfoxide-κO)bis(thiosemicarbazide-κ2N1,S)this compound crystallizes as a dimethyl sulfoxide (B87167) solvate monohydrate. iucr.org The presence of these solvate molecules is often confirmed by single-crystal X-ray diffraction, which reveals their position within the crystal lattice and their interactions with the complex molecules through hydrogen bonds. iucr.orgiucr.orgnih.gov For example, in the methanol solvate of bis[2,6-bis(1-methyl-1H-benzimidazol-2-yl-κN3)pyridine-κN]this compound, the picrate anions and methanol solvent molecules are connected by O—H⋯O hydrogen bonds. iucr.org

Investigation of Hydration States and Stepwise Dehydration Processes

The hydration states and dehydration behavior of this compound have been a subject of scientific inquiry, revealing the compound's ability to incorporate water molecules into its crystalline structure and subsequently release them under thermal stress.

Studies have confirmed the presence of crystalline water in zinc picrate through thermal gravimetric analysis and Karl Fischer analysis. jes.or.jpresearchgate.net It has been determined that zinc picrate molecules can contain approximately six molecules of crystalline water. jes.or.jpresearchgate.net The dehydration of this crystalline water occurs in a stepwise manner as the temperature increases, with the process taking place between 330 and 500 K. jes.or.jpresearchgate.net

The dehydration process has been observed to occur in distinct stages. For instance, in a related compound, zinc sulfate heptahydrate (ZnSO₄·7H₂O), a two-stage dehydration process is observed. The initial stage below 200 °C corresponds to the loss of six water molecules (7 → 1 dehydration), and the second stage between 200–400 °C involves the removal of the final water molecule (1 → 0 dehydration). mdpi.com Differential scanning calorimetry of the same compound revealed a four-step dehydration process, indicating the presence of intermediate hydrated phases. mdpi.com This stepwise dehydration is a common characteristic of hydrated metal salts.

The investigation into diglycine this compound (DZD), a related complex, also highlights the presence of water molecules in the crystal packing, which bridge the primary components through inter- and intramolecular interactions. researchgate.net

The following table summarizes the key findings regarding the hydration and dehydration of this compound:

| Property | Observation | Analytical Method(s) |

| Crystalline Water Content | Approximately 6 molecules of H₂O per molecule of zinc picrate. jes.or.jpresearchgate.net | Thermal Gravimetric Analysis, Karl Fischer Analysis jes.or.jpresearchgate.net |

| Dehydration Temperature Range | 330 K to 500 K jes.or.jpresearchgate.net | Thermal Gravimetric Analysis jes.or.jpresearchgate.net |

| Dehydration Process | Stepwise with increasing temperature. jes.or.jpresearchgate.net | Thermal Gravimetric Analysis jes.or.jpresearchgate.net |

Re-hydration Phenomena of Dehydrated Zinc Picrates

Research has demonstrated that dehydrated zinc picrate possesses the ability to re-hydrate. jes.or.jpresearchgate.net When dehydrated zinc picrate, obtained by heating in a vacuum, is exposed to a moist atmosphere, it re-adsorbs water molecules. jes.or.jp

However, the re-hydration process does not necessarily restore the original hydration state. It has been observed that the amount of re-adsorbed water is less than the initial amount present in the recrystallized sample. jes.or.jp Specifically, zinc picrate was found to contain 2-3 molecules of H₂O as re-hydrated water from wet air, which is lower than the approximately six molecules found in the original hydrated crystals. jes.or.jp

Furthermore, the thermal decomposition behavior of the re-hydrated samples differs from that of the original hydrated samples. The weight reduction curves of the re-hydrated material show a different profile, suggesting that the crystalline water conditions in the re-adsorbed state are distinct from those in the pre-dehydration state. jes.or.jp This indicates a potential alteration in the crystal structure or the bonding of water molecules upon re-hydration.

The reversible nature of hydration and dehydration is also a known characteristic of related zinc compounds like zinc chloride, although in dilute solutions, dehydration can lead to the loss of other components. nsf.gov

Yield Optimization and Purity Assessment in Synthetic Protocols

The synthesis of this compound and related compounds involves various methodologies aimed at achieving high yields and ensuring the purity of the final product.

Several synthetic routes for zinc picrate have been explored, including reactions starting from zinc powder, zinc carbonate, and zinc sulfate. jes.or.jpresearchgate.net For instance, the reaction of zinc (II) carbonate with a picric acid solution yielded 3.2g of the product. jes.or.jp Another method involving zinc (II) sulfate and barium picrate solution produced 5.68 g of the final product. jes.or.jp The optimization of reaction parameters is crucial for maximizing these yields. Factors that can influence the yield in the synthesis of related zinc oxide nanoparticles include pH, temperature, precursor concentration, and reaction time. thepharmajournal.comhealthbiotechpharm.orgnih.gov For example, in one study, the optimal pH for zinc oxide nanoparticle synthesis was found to be 7, and the optimal temperature was 40°C. thepharmajournal.com

Purity assessment is a critical step in the synthetic protocol. For this compound and its derivatives, techniques such as X-ray diffraction (XRD) are employed to confirm the crystallinity and phase purity of the material. researchgate.netresearchgate.net Single crystal XRD analysis is used to elucidate the precise crystal structure and space group. researchgate.nettandfonline.com Spectroscopic methods like Fourier-transform infrared spectroscopy (FT-IR) are utilized to identify the functional groups present in the molecule, further confirming its identity. researchgate.net Elemental analysis provides quantitative data on the composition of the synthesized compound. researchgate.netrsc.org

For instance, in the synthesis of diglycine this compound, the product was purified by recrystallization using an ethanol-water mixed solvent system. researchgate.net The purity of zinc compounds can also be checked by determining the metallic zinc content and analyzing for trace elements using techniques like inductively coupled plasma (ICP) analysis. koreascience.krantpedia.com

The following table outlines key aspects of yield and purity in the synthesis of this compound and related compounds:

| Aspect | Method/Parameter | Purpose |

| Yield | Synthesis from zinc (II) carbonate and picric acid solution jes.or.jp | To produce zinc picrate, with a reported yield of 3.2g. jes.or.jp |

| Synthesis from zinc (II) sulfate and barium picrate solution jes.or.jp | To produce zinc picrate, with a reported yield of 5.68g. jes.or.jp | |

| Optimization of pH, temperature, and precursor concentration thepharmajournal.comnih.gov | To maximize the yield of the desired product. thepharmajournal.comnih.gov | |

| Purity Assessment | Recrystallization researchgate.net | To purify the synthesized product. researchgate.net |

| Powder X-ray Diffraction (XRD) researchgate.netresearchgate.net | To confirm the crystallinity and phase purity. researchgate.netresearchgate.net | |

| Single Crystal X-ray Diffraction researchgate.nettandfonline.com | To determine the exact crystal structure. researchgate.nettandfonline.com | |

| Fourier-Transform Infrared Spectroscopy (FT-IR) researchgate.net | To identify the functional groups present in the molecule. researchgate.net | |

| Elemental Analysis researchgate.netrsc.org | To determine the elemental composition of the compound. researchgate.netrsc.org |

Analysis of Zinc(II) Coordination Environment and Geometry

Distorted Square-Pyramidal and Trigonal Bipyramidal Geometries

Powder X-ray Diffraction Characterization for Bulk Material Analysis

Powder X-ray Diffraction (PXRD) is a fundamental technique for the characterization of polycrystalline or bulk materials. It provides information on the crystalline phases present, crystal purity, and lattice parameters. In the study of this compound complexes, PXRD has been instrumental in confirming the crystallinity of the synthesized bulk material. Current time information in Chatham County, US.nih.gov

For instance, in the case of a compound identified as diglycine this compound (DZD), PXRD analysis was employed to verify the crystalline nature of the as-grown substance. nih.govtandfonline.com The resulting diffraction pattern, characterized by a series of distinct peaks at specific 2θ angles, provides a fingerprint of the crystalline phase, allowing for comparison with patterns simulated from single-crystal X-ray diffraction (SCXRD) data to ensure phase purity of the bulk sample. nih.gov

Intermolecular Interactions and Crystal Packing Architectures

The three-dimensional architecture of crystalline solids is dictated by a complex interplay of intermolecular interactions. In this compound compounds, these range from strong hydrogen bonds to weaker contacts, all of which can be investigated through detailed crystallographic analysis.

Hirshfeld surface (HS) analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. The surface is generated by partitioning the crystal electron density into molecular fragments. The properties mapped onto this surface, such as the normalized contact distance (dnorm), reveal regions of significant intermolecular contact. tandfonline.commdpi.com The dnorm map uses a red-white-blue color scheme, where red spots indicate close contacts (shorter than van der Waals radii), white represents contacts around the van der Waals separation, and blue indicates longer contacts. mdpi.com

Hydrogen bonds are the most significant directional interactions governing the supramolecular assembly in many this compound crystals. The specific nature of these bonds depends on the co-ligands and solvent molecules present in the crystal lattice.

In the crystal structure of (Dimethyl sulfoxide-κO)bis(thiosemicarbazide-κ²N¹,S)this compound dimethyl sulfoxide solvate monohydrate , a complex network of hydrogen bonds is observed. The structure features N—H⋯O, O—H⋯O, and N—H⋯S hydrogen bonds that link the constituent molecules into two-dimensional sheets. iucr.orgnih.gov Similarly, the structure of Hexaaqua-zinc(II) dipicrate is heavily influenced by a multitude of O—H⋯O hydrogen bonds involving the coordinated water molecules and the oxygen atoms of the picrate anions. nih.gov In another example, O—H⋯O hydrogen bonds connect picrate anions and methanol solvent molecules in the crystal lattice of Bis[2,6-bis(1-methyl-1H-benzimidazol-2-yl)pyridine-κN]this compound methanol disolvate .

| Compound Name | Hydrogen Bonds Observed | Structural Role |

| (Dimethyl sulfoxide-κO)bis(thiosemicarbazide-κ²N¹,S)this compound dimethyl sulfoxide solvate monohydrate iucr.orgnih.gov | N—H⋯O, O—H⋯O, N—H⋯S | Link molecules into 2D networks |

| Hexaaqua-zinc(II) dipicrate nih.gov | O—H⋯O | Governs the molecular packing |

| Bis[2,6-bis(1-methyl-1H-benzimidazol-2-yl)pyridine-κN]this compound methanol disolvate | O—H⋯O | Connect picrate anions and solvent molecules |

Beyond conventional hydrogen bonds, weaker interactions play a crucial role in the fine-tuning of crystal packing.

π···π Stacking Interactions: The picrate anion, with its aromatic benzene (B151609) ring, is highly susceptible to engaging in π···π stacking interactions. These interactions are critical in organizing the molecules in the solid state. In the crystal structure of Hexaaqua-zinc(II) dipicrate, π···π interactions are observed between the benzene rings of adjacent, inversion-related picrate ions, with a centroid-to-centroid distance of 3.6268 (11) Å. nih.gov A hydrated form, Hexaaquazinc(II) dipicrate trihydrate, also features picrate anions linked in a stack with short intermolecular C···C contacts of 3.223 (6) Å and 3.194 (6) Å. nih.gov Similarly, weak but significant intermolecular π-π stacking interactions, with centroid-centroid distances of 3.685 (1) and 3.978 (1) Å, are present in the crystal structure of Bis[1,3-bis-(1-benzyl-1H-benzimidazol-2-yl)-2-oxapropane]zinc(II) dipicrate. nih.gov

Hydrogen Bonding Network Analysis (O—H⋯O, N—H⋯O, N—H⋯S)

Positional Disorder and Crystallographic Anomalies

Crystallographic studies sometimes reveal positional disorder, where a molecule or part of a molecule occupies multiple positions in the crystal lattice. The picrate anions in this compound complexes have been observed to be involved in such phenomena.

In the structure of (Dimethyl sulfoxide-κO)bis(thiosemicarbazide-κ²N¹,S)this compound dimethyl sulfoxide solvate monohydrate, positional disorder was observed in the two picrate anions as well as in one methyl group of a coordinated DMSO molecule. iucr.orgnih.gov Specifically, an oxygen atom in one picrate anion and a nitro group in the second picrate anion were refined over multiple positions with different occupancy factors. iucr.org The potential for picrate anions to be involved in disorder is also seen in other structures where it is co-crystallized with different anions. griffith.edu.au

A significant crystallographic clarification exists in the literature regarding a compound initially named "diglycine this compound". Subsequent, more detailed analysis revealed inconsistencies in the original report, including the omission of coordinated and lattice water molecules. The structure was later correctly redetermined and renamed as tetraaquabis(glycine)zinc(II) dipicrate dihydrate, Zn(H₂O)₄(gly)₂₂·2H₂O. This re-evaluation highlights the importance of rigorous crystallographic analysis to prevent misidentification of chemical compounds.

Compound Names

| Name | Formula |

| This compound | Zn(C₆H₂N₃O₇)₂ |

| Diglycine this compound (DZD) / Tetraaquabis(glycine)zinc(II) dipicrate dihydrate | Zn(H₂O)₄(C₂H₅NO₂)₂₂·2H₂O |

| (Dimethyl sulfoxide-κO)bis(thiosemicarbazide-κ²N¹,S)this compound dimethyl sulfoxide solvate monohydrate | Zn(CH₅N₃S)₂(C₂H₆OS)₂·C₂H₆OS·H₂O |

| Hexaaqua-zinc(II) dipicrate | Zn(H₂O)₆₂ |

| Hexaaquazinc(II) dipicrate trihydrate | Zn(H₂O)₆₂·3H₂O |

| Bis[2,6-bis(1-methyl-1H-benzimidazol-2-yl)pyridine-κN]this compound methanol disolvate | Zn(C₂₁H₁₇N₅)₂₂·2CH₃OH |

| Bis[1,3-bis-(1-benzyl-1H-benzimidazol-2-yl)-2-oxapropane]zinc(II) dipicrate dimethyl-formamide disolvate | Zn(C₃₀H₂₆N₄O)₂₂·2C₃H₇NO |

Structural and Chemical Properties

Crystal Structure and Coordination Geometry

The crystal structure of hexaaquazinc(II) dipicrate, with the formula Zn(H₂O)₆₂, has been determined to be triclinic with the space group P-1. nih.goviucr.org In this structure, the zinc(II) ion is situated at an inversion center and exhibits an octahedral coordination geometry, being bonded to six water molecules. nih.goviucr.org Notably, there is no direct coordination between the zinc ion and the picrate (B76445) anions. nih.goviucr.org The Zn-O bond distances in this complex range from 2.0297(16) to 2.1126(17) Å. nih.gov

In another derivative, diglycine zinc dipicrate, the crystal system is also triclinic with a centrosymmetric space group. tandfonline.comresearchgate.net The zinc atom is coordinated by six oxygen atoms, with Zn-O distances ranging from 2.0245(12) to 2.1157(14) Å. tandfonline.com

A different coordination environment is observed in (dimethyl sulfoxide-κO)bis(thiosemicarbazide-κ²N¹,S)this compound dimethyl sulfoxide (B87167) solvate monohydrate. iucr.org Here, the zinc(II) atom is five-coordinated, adopting a distorted square-pyramidal geometry. iucr.org

The flexibility of zinc(II) to adopt various coordination numbers, typically four, five, or six, is a well-established characteristic. libretexts.org This adaptability is influenced by a balance between bonding energies and ligand-ligand repulsions. libretexts.org

Role of the Picrate Anion in the Crystal Lattice

In the crystal structure of hexaaquazinc(II) dipicrate, the picrate anions are not directly involved in coordinating with the zinc(II) ion. nih.goviucr.org Instead, they participate in extensive O-H···O hydrogen bonding with the coordinated water molecules. nih.gov The three nitro groups of the picrate anion are twisted out of the plane of the benzene (B151609) ring by 19.8(3)°, 6.5(4)°, and 28.6(3)°. nih.gov This twisting is attributed to the hydrogen bonding interactions. nih.gov

In contrast, in some alkaline earth metal picrates, the picrate anion can act as a bidentate ligand, coordinating to the metal ion through the phenolate (B1203915) oxygen and an oxygen atom from one of the ortho-nitro groups. publish.csiro.au The mode of picrate coordination can be quite complex and can even involve bridging between metal centers. tandfonline.com For example, in anhydrous rubidium and caesium picrates, the picrate ligand can be heptadentate. publish.csiro.au

Intermolecular Interactions and Crystal Packing

The crystal packing of this compound derivatives is stabilized by a network of intermolecular interactions. In hexaaquazinc(II) dipicrate, numerous O-H···O hydrogen bonds are present, creating a stable three-dimensional structure. nih.goviucr.org

In the case of diglycine this compound, Hirshfeld surface analysis has been used to investigate intermolecular interactions and crystal packing. tandfonline.com This analysis helps to identify close contacts associated with molecular interactions and to quantify the percentage of hydrogen-bonding interactions through fingerprint plots. tandfonline.com

For (dimethyl sulfoxide-κO)bis(thiosemicarbazide-κ²N¹,S)this compound dimethyl sulfoxide solvate monohydrate, the crystal structure forms a sheet-like network in the ac-plane due to a number of intermolecular N-H···O, O-H···O, and N-H···S hydrogen bonds. iucr.org

The crystal packing in metal picrates can also be influenced by charge-transfer interactions between stacked picrate ions. researchgate.net

Coordination Chemistry of Zinc Ii with Picrate Ligands and Co Ligands

Ligational Behavior of Picrate (B76445) Anions in Zinc(II) Complexes

The interaction between zinc(II) ions and picrate anions is significantly influenced by the presence of other coordinating ligands, particularly water molecules.

Water molecules frequently play a crucial role in the coordination sphere of zinc(II) ions, especially in aqueous solutions or when crystallized from hydrated solvents. mdpi.comnih.gov In zinc picrate nonahydrate, the zinc ion is coordinated to two picrate ions and nine water molecules, forming a stable crystalline structure. ontosight.ai Aqua ligands can act as terminal ligands, directly bonding to the zinc center, or as bridging ligands, connecting two or more metal centers to form polynuclear complexes or extended coordination polymers. mdpi.comnih.gov

The presence of coordinated water molecules can significantly influence the geometry of the zinc complex. For instance, in a one-dimensional zinc(II) coordination polymer, terminally coordinated water molecules participate in hydrogen bonding to the coordination spheres of adjacent zinc ions, creating a ladder-like motif that links the polymer chains into a three-dimensional supramolecular network. mdpi.comnih.gov The number and arrangement of these aqua ligands are sensitive to the reaction conditions and the nature of other co-ligands present.

Non-coordination of Picrate Anions to Zinc(II) Centers and Its Implications

Formation of Mixed-Ligand Zinc Picrate Complexes

The introduction of co-ligands into a system containing zinc(II) and picrate anions leads to the formation of a wide variety of mixed-ligand complexes. These co-ligands, with their diverse donor atoms and steric properties, compete for coordination sites on the zinc ion, often displacing the weakly coordinating picrate anion to the outer coordination sphere.

Amino acids and their derivatives are important co-ligands in zinc coordination chemistry due to their biological relevance. In the case of diglycine zinc dipicrate (DZD), single crystals were grown by slow evaporation from an ethanol (B145695) solution. researchgate.nettandfonline.com The resulting structure belongs to the triclinic system with a centrosymmetric space group. researchgate.nettandfonline.com In mixed-ligand complexes of Zn(II) with amino acids like cysteine and histidine, these co-ligands typically act as bidentate chelators. researchgate.netias.ac.in For example, histidine coordinates through its amino and imidazole (B134444) nitrogen atoms, while cysteine coordinates via its thiol sulfur and amino nitrogen. researchgate.netias.ac.in In these complexes, a tetrahedral geometry around the Zn(II) ion is often proposed. researchgate.netias.ac.in

Ligands containing nitrogen and sulfur donor atoms exhibit strong coordination affinity for the soft acid Zn(II) ion. Thiosemicarbazide (B42300), for instance, acts as a bidentate ligand, coordinating to zinc through its sulfur and one of its nitrogen atoms. In the complex [Zn(thiosemicarbazide)₂(DMSO)]²⁺, two thiosemicarbazide ligands and a dimethyl sulfoxide (B87167) (DMSO) molecule coordinate to the zinc center, resulting in a five-coordinate, distorted square-pyramidal geometry. iucr.org The picrate ions in this compound are not coordinated to the metal. iucr.org

Similarly, bis(2-methylpyridyl) sulfide (B99878) can act as a tridentate ligand, coordinating through both pyridine (B92270) nitrogen atoms and the sulfide sulfur atom. nih.gov However, in the presence of chloride ions, it can also adopt a bidentate coordination mode, leaving the thioether group uncoordinated. nih.gov This flexibility in coordination mode allows for the formation of zinc complexes with different geometries, such as distorted octahedral or tetrahedral. nih.gov

Macrocyclic and tripod ligands are capable of encapsulating the zinc(II) ion, leading to highly stable complexes. The coordination of Zn(II) to macrocyclic ligands containing nitrogen and sulfur donor atoms has been studied through solvent extraction of metal picrates. nih.gov These ligands can selectively bind Zn(II) ions, and the resulting complexes often feature the picrate as a counter-anion. nih.gov

Use of Ditopic Ligands in Coordination Polymer Formation

The construction of coordination polymers (CPs) from simple metal salts like this compound into extended one-, two-, or three-dimensional networks relies heavily on the use of organic linker molecules. Ditopic ligands, which possess two distinct coordinating sites, are fundamental building blocks in this process, acting as bridges between metal centers. nih.gov The combination of a zinc(II) ion, which has flexible coordination geometry, with a variety of ditopic ligands can lead to a diverse range of structural architectures. csic.esuab.cat

The formation of these polymers is a self-assembly process directed by the coordination preferences of the metal ion and the geometric and chemical nature of the ditopic ligand. researchgate.net For instance, N,N'-ditopic ligands such as 4,4'-bipyridine (B149096) and its derivatives are often used to link zinc(II) centers into chains or more complex frameworks. csic.esuab.cat The flexibility or rigidity of the ditopic ligand plays a crucial role; flexible ligands can adapt to different coordination environments, while rigid ligands offer more predictable and controlled assembly. csic.esresearchgate.net

In systems involving zinc picrate, the picrate anion can either act as a simple charge-balancing counter-ion or directly participate in the coordination sphere of the zinc(II) ion. The presence of bulky picrate anions can influence the steric environment around the metal center, thereby affecting the way ditopic ligands approach and bind, ultimately influencing the final topology of the coordination polymer. The interplay between the bridging ditopic ligand and the coordinating or non-coordinating picrate anion is a key factor in the structural outcome of the synthesis.

Zinc(II)-Based Coordination Polymers and Metal-Organic Frameworks Featuring Picrate or Related Anions

Design and Synthesis of One-Dimensional, Two-Dimensional, and Three-Dimensional Architectures

The synthesis of coordination polymers and Metal-Organic Frameworks (MOFs) containing zinc(II) and picrate anions can be achieved through various synthetic strategies, leading to architectures of different dimensionalities. Common methods include slow evaporation of solvents, hydrothermal synthesis, and solvothermal reactions. researchgate.netmdpi.comacademie-sciences.fr The final structure is a result of the interplay between the zinc(II) coordination geometry, the primary ligand, ancillary ligands, and reaction conditions. uab.catnih.gov

A specific example is the synthesis of diglycine this compound (DZD), which was achieved by mixing stoichiometric amounts of picric acid, glycine (B1666218), and zinc chloride in a 2:2:1 molar ratio. researchgate.net The resulting product was obtained as a yellow precipitate, which was then recrystallized from an ethanol-water mixture by slow evaporation at room temperature to yield single crystals. researchgate.net

Single-crystal X-ray diffraction (XRD) analysis of DZD revealed a 0D molecular structure belonging to the triclinic crystal system with a P-1 space group. researchgate.nettandfonline.com Although the individual complex is discrete (0D), intermolecular hydrogen bonding interactions link the molecules into a more complex supramolecular structure. tandfonline.com The formation of higher-dimensional structures, such as 1D chains, 2D layers, or 3D frameworks, typically requires the incorporation of bridging ligands. For example, the reaction of zinc(II) salts with ditopic ligands like 1,1´-bis(pyridin-4-ylmethyl)-2,2´-biimidazole can yield 1D coordination polymers, such as [Zn(L2)Cl2]n. researchgate.net In another instance, a complex with the composition Zn(abba)22, where 'abba' is bis(N-allylbenzimidazol-2-ylmethyl)aniline, was synthesized, demonstrating how picrate can be incorporated as the counter-ion in a larger complex. researchgate.net The dimensionality can be influenced by the choice of ancillary ligands; for example, using pyridine as an ancillary ligand can result in a 1D polymer, while dimethylformamide can lead to a 2D polymer with the same primary ligands. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C16H16N8O18Zn |

| Crystal System | Triclinic |

| Space Group | P-1 (centrosymmetric) |

| a (Å) | 6.789(3) |

| b (Å) | 11.012(5) |

| c (Å) | 16.586(8) |

| α (°) | 84.77(2) |

| β (°) | 88.66(2) |

| γ (°) | 73.54(2) |

| Volume (ų) | 1182.1(9) |

Data sourced from Sivaraman et al. (2017). researchgate.net

Tunable Structures and Porosity in Zinc(II) Coordination Polymers

The structure of these materials is not static and can often be tuned by altering the synthetic conditions. nih.gov For instance, the choice of solvent can dictate the final architecture, as solvent molecules can sometimes be incorporated into the framework as guests, propping it open to create pores. researchgate.net Upon removal of these guest solvent molecules, often by gentle heating under vacuum, coordinatively unsaturated metal centers can be generated, which are valuable as active sites for catalysis. researchgate.net The introduction of ancillary ligands can also modify the framework's topology and pore dimensions. nih.gov The inherent flexibility of the Zn(II) coordination sphere allows it to adapt to different steric and electronic environments, making zinc-based CPs particularly amenable to structural tuning. nih.gov

Influence of Molar Ratio, Reaction Conditions, and Ancillary Ligands on Polymer Structure

The final architecture of a zinc(II) coordination polymer is highly sensitive to the conditions under which it is synthesized. uab.cat Several factors, including the molar ratio of reactants, reaction temperature, pH, and the choice of solvent and ancillary ligands, can direct the self-assembly process toward a specific structural outcome. nih.govuab.cat

Molar Ratio: The stoichiometry of the metal salt and the organic ligands is a critical parameter. For example, the synthesis of diglycine this compound specifically used a molar ratio of 2:2:1 for picric acid:glycine:zinc chloride. researchgate.net In the case of ditopic linkers like 4,4'-bipyridine, a 1:1 metal-to-ligand ratio often produces 1D linear chains, whereas a 1:2 ratio can lead to the formation of 2D square grids or 3D diamond-like networks. uab.cat

Reaction Conditions: Temperature and solvent play a significant role. Hydrothermal or solvothermal methods, which involve heating the reactants in a sealed vessel, can yield different crystalline phases compared to slow evaporation at room temperature. mdpi.comacademie-sciences.fr The solvent system not only affects the solubility of the reactants but can also act as a template or become incorporated into the final structure, influencing its dimensionality and porosity. nih.govresearchgate.net

Ancillary Ligands: The introduction of additional ligands, known as ancillary or co-ligands, can dramatically alter the resulting framework. These ligands can compete for coordination sites on the zinc(II) center, block certain growth directions, or connect primary polymer chains into higher-dimensional structures. nih.gov As noted previously, the use of pyridine versus dimethylformamide as an ancillary ligand can switch the dimensionality of a zinc coordination polymer from 1D to 2D. nih.gov In zinc-picrate systems, the picrate anion can itself be considered an ancillary ligand, whose coordination or non-coordination influences the assembly alongside the primary organic linkers.

Host-Guest Chemistry Involving this compound Systems

Host-guest chemistry involves the encapsulation of a smaller 'guest' molecule within a cavity or binding pocket of a larger 'host' molecule or framework. acs.org Metal-organic frameworks and coordination polymers are excellent hosts due to their often porous nature and the ability to design cavities with specific sizes, shapes, and chemical functionalities. researchgate.net

Picrate Extraction Techniques for Determining Binding Affinities

Solvent extraction is a powerful technique used to determine the complexation ability and binding affinities of newly synthesized ligands for metal ions. tandfonline.com The use of metal picrates, including zinc(II) dipicrate, is common in this method because the picrate anion is a strong chromophore, allowing for easy quantification of the extracted metal complex using UV-Visible spectrophotometry. tandfonline.comchemicalpapers.com

The general procedure involves a two-phase system, typically an aqueous phase containing the metal picrate and an immiscible organic phase (e.g., dichloromethane, chloroform) containing the ligand being studied. tandfonline.comchemicalpapers.com The two phases are mixed, allowing the ligand in the organic phase to complex with the metal ion at the interface and be extracted from the aqueous phase. After equilibration, the phases are separated, and the concentration of the metal-ligand-picrate complex in the organic phase is determined by measuring the absorbance of the picrate anion at its characteristic wavelength (around 350-380 nm). tandfonline.com

By systematically varying the concentrations of the ligand and metal ion, one can determine the stoichiometry of the complex (e.g., 1:1 or 1:2 metal-to-ligand) and calculate the extraction equilibrium constant (Kex). tandfonline.comrsc.org This constant is a measure of the ligand's affinity for the metal ion under the specific experimental conditions. This technique has been widely used to evaluate the extraction capabilities of various macrocyclic ligands, such as crown ethers and aza-thia macrocycles, for a range of metal ions including Zn²⁺. tandfonline.comrsc.org

| Ligand Type | Metal Ion | Organic Solvent | Extraction (%) |

|---|---|---|---|

| Aza-thia Macrocycle (L1) | Zn²⁺ | Dichloromethane | 35.4 |

| Cu²⁺ | Dichloromethane | 52.7 | |

| Aza-thia Macrocycle (L2) | Zn²⁺ | Dichloromethane | 28.5 |

| Cu²⁺ | Dichloromethane | 49.6 | |

| Aminophosphine Chalcogenide | Cu²⁺ | Dichloromethane | ~90% (at pH 4) |

Data adapted from Alp et al. (2007) and Sarıöz et al. (2013). Note: Conditions vary between studies. tandfonline.comchemicalpapers.com

Complexation Studies with Crown Ethers and Metal Ions

The interaction of zinc(II) ions with picrate anions and crown ethers has been a subject of significant interest, primarily in the field of solvent extraction. These studies provide valuable insights into the formation, stoichiometry, and stability of the resulting complexes. The picrate anion, due to its charge and size, facilitates the extraction of the metal-crown ether complex from an aqueous phase into an organic solvent.

Research has shown that the complexation of zinc(II) with crown ethers in the presence of picrate ions leads to the formation of well-defined species in the organic phase. The stoichiometry of these extracted complexes can vary depending on the specific crown ether and the experimental conditions. For instance, in solvent extraction systems using benzo-18-crown-6 (B86084) (B18C6) and picric acid, the extracted zinc(II) species have been identified as both [Zn(B18C6)(picrate)₂] and [Zn(B18C6)₂(picrate)₂]. nih.gov This indicates that one or two crown ether molecules can coordinate to the zinc ion, which is balanced by two picrate anions.

Further studies involving a co-ligand, such as tributyl phosphate (B84403) (TBP), have revealed the formation of synergistic adducts. In a chloroform (B151607) system containing a crown ether (like 12-crown-4 (B1663920) or 15-crown-5), picrate, and TBP, the zinc(II) crown ether complex forms a 1:1:1 adduct with TBP. oup.com This demonstrates the ability of the zinc center in the crown ether complex to expand its coordination sphere to include other ligands. It has also been consistently observed that one mole of zinc(II) ions is extracted with two moles of picrate ions, confirming the formation of a neutral this compound complex within the supramolecular assembly. oup.com

The stability of these complexes is a key aspect of the research in this area and is typically quantified by the formation or stability constant (K). These constants are often determined using techniques such as conductometry. The stability of the zinc(II)-crown ether complexes is influenced by several factors, including the cavity size of the crown ether, the nature of the solvent, and the presence of substituents on the crown ether ring. For example, benzo-18-crown-6 has been shown to form a more stable complex with zinc(II) in water compared to 18-crown-6 (B118740). nih.gov This can be attributed to the electronic effects of the benzo group.

The thermodynamic parameters of complexation, such as enthalpy (ΔH°) and entropy (ΔS°) changes, provide deeper insights into the driving forces of the complex formation. These parameters can be determined from the temperature dependence of the stability constants.

Detailed Research Findings

A study by Takeda et al. investigated the complexation of zinc(II) and cadmium(II) with 18-crown-6 (18C6) and benzo-18-crown-6 (B18C6) in water. nih.gov They determined the 1:1 complex formation constants (KML) at 25°C using conductometry. Their findings indicated that both crown ethers form more stable complexes with Zn²⁺ than with Cd²⁺, despite the smaller ionic radius of Zn²⁺ being a less optimal fit for the crown ether cavities. nih.gov This suggests that factors other than simple size-fit, such as the hydration energy of the cation, play a significant role. The stability constants from this study are presented in the table below.

| Cation | Ionic Radius (Å) | 18-Crown-6 (18C6) | Benzo-18-Crown-6 (B18C6) |

|---|---|---|---|

| Zn²⁺ | 0.74 | 1.41 | 1.54 |

| Cd²⁺ | 0.95 | 1.0 | 1.1 |

In a separate investigation by Hasegawa et al., the synergistic extraction of zinc(II) and copper(II) with 12-crown-4 (12C4) and 15-crown-5 (B104581) (15C5) as picrates into chloroform containing tributyl phosphate (TBP) was examined. oup.com They determined the adduct formation constants for the 1:1:1 (metal:crown ether:TBP) species. The study concluded that the 12C4 complexes of both metals form more stable adducts with TBP than the 15C5 complexes. oup.com Furthermore, the copper(II) complexes with either crown ether formed more stable TBP adducts than the corresponding zinc(II) complexes. oup.com

| Metal Ion | Crown Ether | log Kad |

|---|---|---|

| Zn(II) | 12-Crown-4 | 3.80 |

| 15-Crown-5 | 3.33 | |

| Cu(II) | 12-Crown-4 | 4.27 |

| 15-Crown-5 | 3.58 |

Advanced Spectroscopic Characterization Techniques for Zinc Dipicrate

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a powerful tool for identifying the functional groups within a molecule. tanta.edu.eg By analyzing the absorption of infrared radiation at specific frequencies, the vibrational modes of chemical bonds can be determined, offering a molecular fingerprint of the compound. tanta.edu.eg

FT-IR spectroscopy is crucial for confirming the presence of key functional groups in zinc dipicrate and its related complexes. In the analysis of this compound compounds, such as diglycine this compound (DZD), FT-IR is used to identify the various molecular components. researchgate.net The spectrum reveals characteristic absorption bands that correspond to the stretching and bending vibrations of the bonds present in the molecule. tanta.edu.eg

For instance, in studies of zinc carboxylate complexes, FT-IR has been used to correlate the viscosity of the material with the intensity of specific asymmetric COO stretching resonances. shepchem.com Similarly, in zinc-doped tin oxide nanoparticles, FT-IR analysis helps in identifying the vibrational bonds of the metal oxide framework. airccse.com The technique is sensitive enough to detect changes in the local environment of functional groups, which can be affected by factors like crystallinity and the presence of co-ligands. uva.nl

The typical FT-IR spectrum is recorded in the wavenumber range of 4000 to 400 cm⁻¹. sciensage.infojournalspress.com In the case of zinc-containing complexes, bands corresponding to metal-oxygen (Zn-O) and metal-nitrogen (Zn-N) vibrations can be observed in the far-infrared region. journalspress.comajol.info For example, the formation of tetrahedral coordination of ZnO is indicated by an absorption band around 878 cm⁻¹, while stretching vibrations from ZnO particles appear near 625 cm⁻¹. researchgate.net

The FT-IR spectrum of this compound is dominated by the characteristic vibrations of the picrate (B76445) anion, along with contributions from any co-ligands present in the complex. The picrate group has several distinct absorption bands due to its nitro (-NO₂) and phenolic (-C-O) functionalities.

In a study on diglycine this compound, the sharp intensity band around 1332 cm⁻¹ was attributed to the NO₂ stretching vibration. researchgate.net The phenolic C-O vibration is typically observed around 1161 cm⁻¹. researchgate.net The presence of co-ligands, such as glycine (B1666218) in DZD, introduces additional bands. For example, the carboxylate group (COO⁻) of glycine shows a characteristic absorption at 1555 cm⁻¹. researchgate.net

When other ligands are present, such as in mixed-ligand zinc(II) complexes, their characteristic bands will also appear in the spectrum. For example, the azomethine group (-CH=N-) in Schiff base complexes shows a strong band around 1620 cm⁻¹. ajol.inforesearchgate.net The coordination of these ligands to the zinc ion can cause shifts in the positions of these bands compared to the free ligand, providing evidence of complex formation. researchgate.net

Below is a table summarizing the characteristic FT-IR absorption bands for functional groups relevant to this compound and its complexes.

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |

| Nitro (NO₂) | Stretching | ~1332 | researchgate.net |

| Phenolic C-O | Stretching | ~1161 | researchgate.net |

| Carboxylate (COO⁻) | Asymmetric Stretching | ~1555-1632 | researchgate.netshepchem.com |

| Azomethine (C=N) | Stretching | ~1620-1629 | ajol.infoajol.info |

| Amine (N-H) | Stretching | ~3199-3385 | ajol.infoajol.info |

| Zinc-Oxygen (Zn-O) | Stretching | ~464-584 | ajol.info |

| Zinc-Nitrogen (Zn-N) | Stretching | ~444-495 | ajol.info |

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

Electronic Spectroscopy and Luminescence Studies

Electronic spectroscopy provides valuable information about the electronic structure and optical properties of this compound, including its ability to absorb and emit light. These studies are essential for evaluating its potential in applications such as fluorescent sensors and optoelectronic devices. mdpi.comnih.gov

This compound complexes can exhibit photoluminescence, a phenomenon where a substance absorbs photons and then re-emits photons. nih.gov The emission properties are highly dependent on the molecular structure and the coordination environment of the zinc ion. mdpi.com

Zinc(II) complexes, in general, are known to have interesting luminescence properties. nih.gov For instance, zinc oxide (ZnO), a related compound, shows two main emission bands: a UV emission corresponding to the band gap transition and a visible emission resulting from defects. nih.govnih.gov In some zinc complexes, the coordination of ligands can enhance fluorescence, a mechanism known as chelation-enhanced fluorescence (CHEF). researchgate.net Conversely, fluorescence quenching can also occur. mdpi.comresearchgate.net

The study of diglycine this compound revealed its potential for optical applications. researchgate.net While specific photoluminescence data for this compound itself is not extensively detailed in the provided context, the behavior of related zinc complexes suggests that it could have tunable emission properties. For example, the fluorescence of zinc-based metallosupramolecular polymers can be tuned from blue to yellow by altering the ligand structure. rsc.org

The band gap energy (Eg) is a critical parameter that determines the electronic and optical properties of a material. It can be estimated from diffuse reflectance spectroscopy (DRS) data using the Kubelka-Munk algorithm. researchgate.netshimadzu.com This method is particularly suitable for powdered samples. scielo.br

The Kubelka-Munk theory relates the diffuse reflectance of a sample to a quantity F(R∞), which is proportional to the absorption coefficient (α). shimadzu.comresearchgate.net The band gap energy is then determined by plotting a function of F(R∞) and photon energy (hν) and extrapolating the linear portion of the curve to the energy axis. shimadzu.comyoutube.com For a direct allowed transition, the relation used is (hνF(R∞))² versus hν. shimadzu.com

For diglycine this compound, the band gap energy was estimated using this method, highlighting its utility in characterizing the optical properties of such materials. researchgate.net The calculated band gap provides insight into the energy required to excite an electron from the valence band to the conduction band, which is fundamental to its potential use in semiconductor devices. scielo.brresearchgate.net

The principles of fluorescence tuning observed in zinc-containing metallosupramolecular polymers can be relevant to understanding the potential of this compound in similar systems. rsc.org Metallosupramolecular polymers incorporating zinc(II) ions have demonstrated tunable luminescent colors. rsc.org This tunability can be achieved by modifying the organic ligands that coordinate to the metal centers. nih.gov

The coordination of different ligands to the zinc ion can alter the electronic structure of the resulting complex, thereby changing its emission wavelength and quantum yield. rsc.orgnih.gov For example, in a series of zinc-based polymers, the emission color was tuned from blue to yellow by varying the conjugation of the ditopic ligands. rsc.org This tuning is often attributed to intraligand charge transfer (ILCT) processes. rsc.org Furthermore, the fluorescence of such polymers can be sensitive to external stimuli, including the presence of other molecules, making them suitable for sensor applications. rsc.orgnih.gov For instance, certain zinc-based polymers have been explored as fluorescent chemosensors for detecting nitroaromatic explosives like picric acid. rsc.org

Band Gap Energy Estimation via Diffuse Reflectance Spectroscopy and Kubelka–Munk Algorithm

Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution and Solid States

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local chemical environment of specific nuclei. For this compound, both solution and solid-state NMR can provide valuable structural information.

In solution-state NMR , the rapid tumbling of molecules averages out anisotropic interactions, leading to high-resolution spectra. libretexts.org ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the dipicrate anion by analyzing the chemical shifts and coupling constants of the aromatic protons and carbons. The NMR spectra of a Schiff base ligand and its zinc(II) complex, for instance, showed the absence of the ligand's NH proton signal in the complex, indicating coordination with the metal ion. researchgate.net Similarly, for this compound, changes in the chemical shifts of the dipicrate ligand upon coordination with the Zn²⁺ ion can provide insights into the binding sites. Studies on other zinc complexes, such as those with dipeptides, have effectively used ¹H NMR to determine the speciation in solution. nih.gov

Solid-state NMR (ssNMR) is particularly crucial for characterizing materials in their solid form, providing details about the molecular structure and packing in the crystalline lattice. libretexts.org While interactions like chemical shift anisotropy are averaged out in solution, they provide valuable structural information in ssNMR. libretexts.org Magic-Angle Spinning (MAS) is a common technique used in ssNMR to reduce line broadening and improve spectral resolution. libretexts.orgmst.edu

The direct observation of zinc is possible through ⁶⁷Zn NMR. huji.ac.il However, ⁶⁷Zn is a challenging nucleus to study due to its low natural abundance (4.10%), small gyromagnetic ratio, and relatively large quadrupole moment, which often results in very broad signals. huji.ac.ilresearchgate.net Despite these challenges, advancements in high-field NMR have made ⁶⁷Zn ssNMR an increasingly important tool for characterizing zinc-containing solids. researchgate.netrsc.org For instance, ⁶⁷Zn ssNMR studies on zinc formate (B1220265) dihydrate, performed at high magnetic fields, have successfully distinguished between two different zinc coordination environments in the crystal structure. nih.gov The observed quadrupole coupling constants (Cq), which are sensitive to the symmetry of the local electronic environment, were determined to be 9.6 MHz for a hydrated zinc site and 6.2 MHz for an anhydrous site. nih.gov Such analysis on this compound could reveal details about the coordination sphere of the zinc ion and the symmetry of its environment.

Table 1: Properties of NMR-Active Nuclei Relevant to this compound Analysis This table is generated based on general NMR principles and data from analogous systems to illustrate the technique's applicability to this compound.

| Nucleus | Spin (I) | Natural Abundance (%) | Typical Application for this compound | Remarks |

|---|---|---|---|---|

| ¹H | 1/2 | 99.98 | Confirming the structure of the picrate ligand's aromatic ring in solution. | High sensitivity and resolution. |

| ¹³C | 1/2 | 1.1 | Characterizing the carbon skeleton of the dipicrate anion in solution and solid state. | Low natural abundance often requires longer acquisition times or enrichment. |

| ¹⁵N | 1/2 | 0.37 | Probing the environment of the nitro groups in the dipicrate ligand. | Very low sensitivity; isotopic labeling may be necessary. fu-berlin.de |

| ⁶⁷Zn | 5/2 | 4.10 | Directly probing the coordination environment of the zinc cation in the solid state. researchgate.net | Quadrupolar nucleus, leading to broad lines; high magnetic fields are advantageous. huji.ac.ilresearchgate.net |

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Systems

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that specifically detects species with unpaired electrons. mlsu.ac.innih.gov It is a highly sensitive method for studying paramagnetic substances, which include free radicals and many transition metal ions. mlsu.ac.inrsc.org

The Zn(II) ion in this compound has a d¹⁰ electron configuration, meaning it has no unpaired electrons and is therefore diamagnetic. Consequently, a pure, defect-free sample of this compound would be "ESR-silent" and would not produce a signal.

However, ESR spectroscopy can be an invaluable tool under specific circumstances:

Detection of Paramagnetic Impurities: The technique can detect and identify trace amounts of paramagnetic transition metal ion impurities (e.g., Cu²⁺, Mn²⁺, Fe³⁺) within the this compound crystal lattice.

Analysis of Doped Systems: If this compound is intentionally doped with a paramagnetic ion, ESR can provide detailed information about the dopant ion's location, its coordination environment, and its interaction with the host lattice. Studies on Cu²⁺ doped into zinc compounds have used ESR to investigate effects like Jahn-Teller distortion. researchgate.net

Identification of Radicals: ESR can identify radical species that may form due to decomposition, irradiation, or defects in the crystal structure. The interaction between the unpaired electron and nearby magnetic nuclei can cause hyperfine splitting in the spectrum, which helps in identifying the radical and mapping the electron density distribution. mlsu.ac.in

In essence, while not applicable to the primary components of pure this compound, ESR serves as a powerful diagnostic tool for purity and for the characterization of modified or degraded this compound systems. nih.govnih.gov

Surface and Elemental Analysis

Scanning Electron Microscopy (SEM) for Morphology

Scanning Electron Microscopy (SEM) is a fundamental technique for visualizing the surface morphology of solid materials at high magnification. nanoscience.com An SEM scans a focused beam of electrons over a sample's surface to produce an image. This provides detailed information about the sample's topography and morphology, such as particle size, shape, and texture. nanoscience.comusgs.gov

For this compound, SEM analysis is crucial for characterizing its crystalline nature. By examining the secondary electron images, one can determine:

Crystal Habit: The characteristic external shape of the crystals (e.g., prismatic, platelet-like, or needle-shaped). The morphology of zinc-based coatings has been shown to vary from hexagonal particles to prismatic structures depending on preparation methods. researchgate.net

Particle Size and Distribution: The average size and the range of sizes of the crystals in a powdered sample.

Surface Texture: The presence of features such as steps, cracks, or smaller crystallites on the surface of larger particles. researchgate.net

Agglomeration: The tendency of individual crystals to clump together.

The morphology of crystalline materials can be significantly influenced by the synthesis conditions, such as temperature, solvent, and rate of crystallization. researchgate.net SEM is an essential tool for quality control, ensuring consistency between different batches of this compound and for studying how its physical form might impact properties like sensitivity and handling.

Energy Dispersive X-ray Spectroscopy (EDX) for Elemental Composition

Often integrated with an SEM, Energy Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique used for the elemental analysis of a sample. wikipedia.orgnih.gov When the electron beam from the SEM strikes the sample, it causes atoms to emit characteristic X-rays. wikipedia.org The energy of these X-rays is unique to each element, allowing for the determination of the elemental composition of the sample. wikipedia.orgnih.gov

For this compound, an EDX spectrum would be used to:

Confirm Elemental Composition: Verify the presence of zinc (Zn), carbon (C), nitrogen (N), and oxygen (O), the constituent elements of this compound.

Assess Purity: Detect the presence of any elemental impurities that are not part of the compound's formula.

Determine Elemental Ratios: Provide semi-quantitative information on the relative abundance of the detected elements. This can be used to check if the stoichiometry is consistent with the expected formula for this compound, Zn(C₆H₂N₃O₇)₂. EDX has been used to confirm Ca/P ratios in zinc-doped hydroxyapatite (B223615) coatings. researchgate.net

Elemental Mapping: Generate maps showing the spatial distribution of different elements across the sample's surface, which is useful for assessing the homogeneity of the material. researchgate.net

Table 2: Summary of Surface and Elemental Analysis Techniques for this compound

| Technique | Principle | Information Obtained for this compound | Typical Application |

|---|---|---|---|

| SEM | Imaging with a focused beam of electrons. | Particle size, shape (morphology), surface topography, and crystal habit. researchgate.netresearchgate.net | Quality control, studying crystallization, and physical characterization. |

| EDX | Detection of characteristic X-rays emitted from the sample under electron bombardment. wikipedia.org | Elemental composition, presence of impurities, and semi-quantitative elemental ratios (Zn, C, N, O). researchgate.netrsc.org | Purity assessment and confirmation of chemical identity. |

Theoretical and Computational Chemistry Approaches for Zinc Dipicrate Systems

Density Functional Theory (DFT) Calculations for Structural Optimization

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, vibrational frequencies, and other properties.

Prediction of Optimized Geometries and Dipole Moments

No specific studies providing the optimized geometry, bond lengths, bond angles, or dipole moment for the isolated zinc dipicrate molecule were identified in the search results. For the related compound, diglycine this compound, an optimized molecular structure has been calculated and visualized. researchgate.net

Calculation of Polarizability

The calculation of molecular polarizability via DFT helps in understanding the response of the electron cloud to an external electric field, which is crucial for predicting non-linear optical (NLO) properties. No data on the calculated polarizability for this compound was found.

Electronic Structure Analysis

This analysis focuses on the arrangement and energy of electrons in molecules, which governs their chemical reactivity and properties.

Frontier Molecular Orbital (HOMO-LUMO) Energy Calculations

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate or accept electrons. The energy gap between them is a measure of molecular stability and reactivity. researchgate.net No specific HOMO-LUMO energy values or energy gap data for this compound were found in the searched literature.

Calculation of Reactivity Descriptors (e.g., Chemical Potential, Hardness, Electrophilicity)

Conceptual DFT provides a framework to quantify chemical concepts like electronegativity and chemical hardness, which are derived from the HOMO and LUMO energies. These descriptors help in predicting and rationalizing the reactivity of molecules. No published data for these specific reactivity descriptors for this compound could be located.

Simulation of Intermolecular Interactions and Crystal Packing

Computational methods are used to simulate how molecules interact and arrange themselves in a crystalline solid. Techniques like Hirshfeld surface analysis can quantify intermolecular contacts. While this type of analysis has been performed for diglycine this compound to understand its crystal packing and hydrogen-bonding interactions tandfonline.comresearchgate.net, similar studies focused solely on this compound were not found.

Computational Hirshfeld Surface Analysis

Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.net By partitioning the crystal space into regions where the electron density of a pro-molecule dominates over the pro-crystal, it provides a unique fingerprint of the molecular environment.

For complex systems such as diglycine this compound (DZD), Hirshfeld surface analysis, based on single-crystal X-ray diffraction (XRD) data, is instrumental in revealing close contacts associated with molecular interactions. researchgate.nettandfonline.com The analysis involves mapping properties like dnorm (normalized contact distance), shape index, and curvedness onto the surface. The dnorm surface, in particular, uses a red-white-blue color scheme to highlight intermolecular contacts that are shorter, equal to, or longer than the van der Waals radii, respectively. Deep red spots on the dnorm map indicate strong, close-contact interactions, which are often hydrogen bonds. mdpi.com

Table 1: Key Intermolecular Contacts in a Zinc(II) Complex from Hirshfeld Surface Analysis

This table is representative of data obtained from Hirshfeld surface analysis for zinc-containing coordination compounds.

| Contact Type | Contribution to Hirshfeld Surface (%) |

|---|---|

| H···H | 32.4 |

| Cl···H/H···Cl | 25.9 |

| O···H/H···O | 16.2 |

| C···H/H···C | 7.0 |

| N···H/H···N | 8.4 |

Data derived from studies on related zinc complexes. mdpi.commdpi.com

Analysis of Hydrogen Bonding Interactions

Hydrogen bonds are fundamental to the supramolecular architecture of crystalline solids, dictating molecular arrangement and influencing physical properties. In this compound systems, particularly in complexes like diglycine this compound, hydrogen bonding interactions are prevalent and can be analyzed in detail using computational methods. researchgate.nettandfonline.com

Fingerprint plots derived from Hirshfeld surface analysis allow for the quantification of the percentage of hydrogen-bonding interactions within the crystal structure. tandfonline.com For instance, the O···H/H···O and N···H/H···N contacts are explicitly detailed, often appearing as distinct spikes in the 2D fingerprint plot. mdpi.com

Density Functional Theory (DFT) calculations are employed to further investigate and energetically quantify these interactions. rsc.orgnih.gov By analyzing the crystallographic coordinates, the energy of specific hydrogen bonds can be estimated. nih.gov Computational tools such as Bader's "Atoms in Molecules" (QTAIM) theory and Non-Covalent Interaction (NCI) plots are used to characterize the nature and strength of these bonds, providing a deeper understanding of their role in stabilizing the crystal lattice. nih.govrsc.org These analyses can reveal complex hydrogen-bonding networks, including those involving lattice water molecules, which can link molecular units into extended one-dimensional or multi-dimensional supramolecular polymers. nih.gov

Structure-Function Relationship Investigations using DFT

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the relationship between the geometric structure of a molecule and its functional properties. researchgate.nettandfonline.com For this compound systems, DFT calculations provide insights into electronic structure, which in turn governs properties like nonlinear optical (NLO) activity. tandfonline.com

By combining the results of single-crystal XRD with electronic structure calculations, a comprehensive understanding of the structure-function relationship can be achieved. researchgate.nettandfonline.com DFT methods are used to optimize the molecular geometry and calculate key electronic parameters. For example, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides information about charge transfer possibilities within the molecule, which is critical for NLO behavior. The energy gap between the HOMO and LUMO is also a crucial parameter that can be correlated with the material's reactivity and stability. nih.gov

Computational Studies of Coordination Polymer Properties

Zinc(II) ions are highly versatile for constructing coordination polymers (CPs) due to their flexible coordination geometry, which can range from tetrahedral to octahedral. mdpi.comresearchgate.net Computational studies, primarily using DFT, are vital for understanding and predicting the properties of these materials. rsc.org

DFT calculations can predict the preferred coordination geometry of the Zn(II) ion with specific ligands. For instance, calculations show that Zn(II) ions, with their d¹⁰ electronic configuration, often favor tetrahedral geometry by utilizing their 4s and 4p orbitals for sp³ hybridization. rsc.org This contrasts with other transition metals like Cu(II) which may prefer a square-planar arrangement. rsc.org This geometric preference is a key factor in determining the resulting structure and dimensionality of the coordination polymer, whether it be a 1D chain, a 2D layer, or a 3D framework. mdpi.comuab.cat

Furthermore, computational studies are used to investigate the electronic properties of zinc-based CPs. rsc.org Band structure analysis can predict whether a material will behave as a semiconductor, and calculations of charge distribution can provide insights into charge carrier mobility and lifetime. rsc.org The stability of these polymers, including their thermal properties, can also be assessed through computational modeling. rsc.org These theoretical investigations are crucial for designing new zinc-based coordination polymers with tailored electronic, optical, or sorption properties for specific applications. nih.gov

Functional Properties and Advanced Applications in Chemical Science

Nonlinear Optical (NLO) Properties and Second Harmonic Generation (SHG) Efficiency

The study of materials with NLO properties is crucial for applications in laser technology and frequency conversion. rsc.org While second-order NLO effects like second harmonic generation (SHG) are typically forbidden in crystals that possess a center of symmetry (centrosymmetric), some compounds initially reported as centrosymmetric have shown SHG activity, prompting further investigation. researchgate.netnih.gov

Initial studies on single crystals of a compound identified as diglycine zinc dipicrate (DZD), grown by a slow evaporation technique, reported notable second-order nonlinearity. tandfonline.com The SHG efficiency was quantified using the powder technique developed by Kurtz and Perry, where the sample is irradiated with a laser and the intensity of the frequency-doubled light is measured. researchgate.net These early experiments suggested that the SHG efficiency of "diglycine this compound" was significant, being 1.07 times that of the widely used NLO material potassium dihydrogen phosphate (B84403) (KDP). researchgate.netresearchgate.net This finding was particularly unusual because the crystal structure of the compound was determined to be triclinic with a centrosymmetric space group (Pī). tandfonline.comresearchgate.net

Table 1: Reported SHG Efficiency of "Diglycine this compound"

| Compound | Reported SHG Efficiency (Relative to KDP) | Crystal System | Space Group | Source(s) |

| "Diglycine this compound" | 1.07 | Triclinic | Pī | researchgate.net, researchgate.net |

| Potassium Dihydrogen Phosphate (KDP) | 1.00 (Reference) | Tetragonal | I-42d | researchgate.net, researchgate.net |

The surprising report of strong SHG from a supposedly centrosymmetric crystal prompted a re-examination of the compound. researchgate.netresearchgate.net This subsequent research clarified a critical detail: the compound was not diglycine this compound, but was, in fact, tetraaquabis(glycine)zinc(II) dipicrate dihydrate. researchgate.net The reinvestigation unambiguously confirmed that the crystal structure is indeed centrosymmetric. researchgate.net The observation of an SHG signal, which is theoretically forbidden in such crystals, necessitated a deeper look into the experimental conditions and the material's stability. researchgate.netresearchgate.net